Fmoc-d-aza-oh

Vue d'ensemble

Description

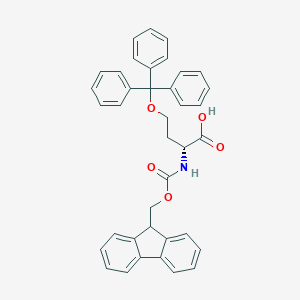

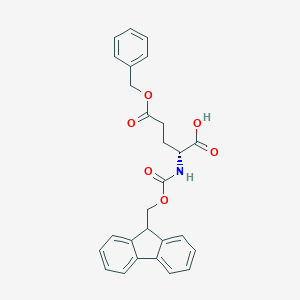

“Fmoc-d-aza-oh” is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group used in organic synthesis . It is incorporated into peptides that can be further selectively modified using Staudinger ligation or Click-chemistry . The azido-group, after incorporation into peptides, can be used as an IR probe to study the local electrostatic environment in proteins .

Synthesis Analysis

The synthesis of “this compound” involves diazo transfer from commercially available N-α-Fmoc-l-diaminopropionic acid . This process yields Fmoc-l-azidoalanine, which can be used in the synthesis of biologically relevant neoglycopeptides . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Molecular Structure Analysis

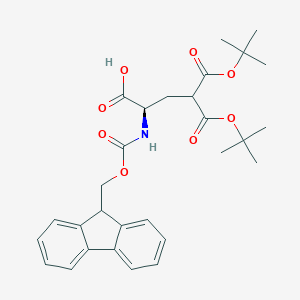

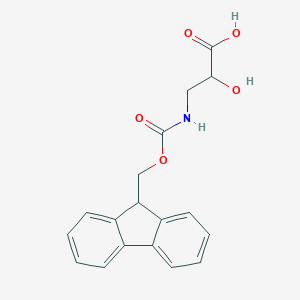

The molecular structure of “this compound” is C18H16N4O4 . Its molecular weight is 352.34 g/mol . The structure of “this compound” is influenced by the altered electronic and steric properties of the N-atom .

Chemical Reactions Analysis

“this compound” can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Peptidomimetics Synthesis : Fmoc-protected aza-beta3-amino acids are used in solid-phase synthesis of "mixed" aza-beta3-peptides, including biologically active histone H4 sequence mimetics (Busnel et al., 2005).

Efficient Peptide Ligation : Azido-protected Fmoc–Lys–OH is synthesized and introduced to a peptide by the ordinary Fmoc-based solid-phase peptide synthesis for condensing with a peptide thioester (Katayama et al., 2008).

HIV-1 Protease Inhibitors : Fmoc-protected fullerene amino acid derived peptides are prepared for use as inhibitors of HIV-1 protease (Strom et al., 2015).

Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks, such as Fmoc-pentafluoro-l-phenylalanine-OH, are utilized for their antibacterial and anti-inflammatory properties (Schnaider et al., 2019).

Supramolecular Gels in Biomedicine : Supramolecular hydrogels based on FMOC-functionalized amino acids, like FMOC-Lys(FMOC)-OH, are used in biomedical applications due to their biocompatible and biodegradable properties (Croitoriu et al., 2021).

Hybrid Nanomaterials Development : Fmoc-protected amino acid-based hydrogels are used to incorporate and disperse functionalized single-walled carbon nanotubes, creating hybrid hydrogels with enhanced properties (Roy & Banerjee, 2012).

Fluorescent Silver Nanoclusters in Hydrogels : Fmoc-Phe-OH hydrogel is utilized to prepare and stabilize fluorescent few-atom silver nanoclusters, exhibiting interesting fluorescent properties (Roy & Banerjee, 2011).

Method Development for Amino Acid Synthesis : New methods for the preparation of Fmoc and Alloc amino acids, minimizing byproduct formation and simplifying synthesis processes (Cruz et al., 2004).

Mild Fmoc Group Removal in Peptide Synthesis : Developing a mild method for effectively removing the Fmoc group using sodium azide, enhancing peptide synthesis efficiency (Chen et al., 2014).

Hybrid Peptide Synthesis : The reductive amination of glyoxylic acid with a protected Fmoc hydrazine is used for preparing Fmoc-aza-β3-amino acid residues for hybrid peptide synthesis (Busnel et al., 2005).

Functional Materials Fabrication : Fmoc-modified amino acids and short peptides serve as bio-inspired building blocks for functional materials, useful in diverse applications like cell cultivation, drug delivery, and antibiotic properties (Tao et al., 2016).

Hydrogel Development and Characterization : Studying the effect of C-terminal modification on the self-assembly and hydrogelation of fluorinated Fmoc-Phe derivatives (Ryan et al., 2011).

Improved Liquid Chromatography of Amino Acids : Developing an improved high-performance liquid chromatography method for separating amino acids derivatized with Fmoc (Ou et al., 1996).

Noncanonical Amino Acid Synthesis : Describing the efficient synthesis of Fmoc-l-homopropargylglycine-OH, a noncanonical amino acid for solid-phase synthesis (Polyak & Krauss, 2022).

Antibacterial Synergy Development : Developing a formulation of Fmoc-F with aztreonam for increased antibacterial spectrum and synergistic effects against Gram-positive and Gram-negative bacteria (Gahane et al., 2020).

Enzymatic Extension of N-GlcNAz Asparagine Building Block : Synthesizing FmocAsn(N-Ac3GlcNAz)OH, a building block for solid-phase peptide synthesis, and demonstrating its utility for enzymatic glycan extension (Marqvorsen et al., 2019).

On-Resin Cyclization of Aza-β3-Peptides : Describing a solid-phase peptide synthesis strategy for cyclic aza-β3-peptide analogs using allyl strategy and Fmoc-aza-β3-amino acids (Abbour & Baudy-Floc’h, 2013).

Synthesis of Conformationally Constrained Amino Acid : Reporting the synthesis of Fmoc- N,N ′-Bis-Boc-7-guanyl-Tic-OH, a constrained amino acid for peptide synthesis (Santagada et al., 2001).

Carbonylated Peptides Synthesis : Designing a method for the solid-phase synthesis of carbonylated peptides using a novel unnatural amino acid derivative (Waliczek et al., 2015).

Mécanisme D'action

Target of Action

The primary target of Fmoc-d-aza-oh is the amino group of an amino acid during peptide synthesis . The compound acts as a protecting group, preventing unwanted side reactions during the synthesis process .

Mode of Action

This compound interacts with its target by attaching to the amino group of an amino acid, thereby protecting it from unwanted reactions . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal . This process forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of this compound in peptide synthesis is part of the broader biochemical pathway of protein synthesis. It plays a crucial role in the formation of peptide bonds, which are essential for creating the primary structure of proteins . The compound’s azido group also allows it to undergo copper-mediated click chemistry reactions .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides, including ones of significant size and complexity . The compound’s use helps ensure the accuracy of peptide synthesis by preventing unwanted side reactions .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s deprotection requires the use of a basic secondary amine nucleophile . Additionally, the compound’s stability to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid is noteworthy .

Safety and Hazards

When handling “Fmoc-d-aza-oh”, it is advised to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed .

Orientations Futures

The future of “Fmoc-d-aza-oh” lies in its potential for the synthesis of biologically relevant neoglycopeptides . It also has potential in the study of the local electrostatic environment in proteins . Furthermore, the field of azaamino acid chemistry is expected to improve with different synthetic solutions for azaamino acid introduction and various routes to build in the side chain .

Analyse Biochimique

Biochemical Properties

Fmoc-3-azido-D-alanine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The azido group in Fmoc-3-azido-D-alanine can participate in click reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form 1,2,3-triazoles . This reaction is often used in peptide and protein chemistry .

Cellular Effects

The effects of Fmoc-3-azido-D-alanine on cells and cellular processes are diverse. It can influence cell function by participating in cell signaling pathways, affecting gene expression, and altering cellular metabolism . For instance, the azido group can be used as a bioorthogonal handle for attaching additional functionality to proteins, thereby influencing their function .

Molecular Mechanism

At the molecular level, Fmoc-3-azido-D-alanine exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . The Fmoc group is rapidly removed by base, and this deprotection is an important step in solid-phase peptide synthesis .

Temporal Effects in Laboratory Settings

Over time, the effects of Fmoc-3-azido-D-alanine can change in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies . For instance, Fmoc-3-azido-D-alanine exhibits high thermal stability .

Metabolic Pathways

Fmoc-3-azido-D-alanine is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . Detailed information on the specific metabolic pathways that Fmoc-3-azido-D-alanine is involved in is currently limited.

Transport and Distribution

Fmoc-3-azido-D-alanine can be transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and can have effects on its localization or accumulation

Propriétés

IUPAC Name |

(2R)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O4/c19-22-20-9-16(17(23)24)21-18(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,21,25)(H,23,24)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITYCUDVCWLHPG-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

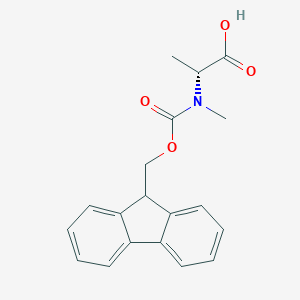

![(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B557664.png)